molecular formula C11H12F3NO4 B11950794 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

Cat. No.: B11950794
M. Wt: 279.21 g/mol
InChI Key: DICZYURONFMTTH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C11H12F3NO4 and a molecular weight of 279.21 g/mol . This compound is known for its unique structural features, including the presence of trifluoroethyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate typically involves the reaction of 2,5-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl carbamates, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate is unique due to the presence of both trifluoroethyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO4

Molecular Weight

279.21 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C11H12F3NO4/c1-17-7-3-4-9(18-2)8(5-7)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)

InChI Key

DICZYURONFMTTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F

Origin of Product

United States

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